Hydrolytic Stability Advantage of the Spirocyclopropane Moiety Over Spirocyclobutane Barbiturates
Alkaline hydrolysis rate constants for spirocyclopropane-1′,5-barbituric acid (the target compound) are approximately fivefold lower than those for spirocyclobutane-1′,5-barbituric acid, a direct spiro-ring-size comparator [1]. Mokrosz (1986) reported a fivefold increase in hydrolysis rate constants for the spirocyclobutane analog relative to spirocycloalkanes bearing cyclopentane or cyclohexane rings, and attributed the low reactivity of the cyclopropane derivative to conjugation between the cyclopropane ring and the C-4/C-6 carbonyl groups, which is strongest in the three-membered ring case [1]. The spirocyclopropane also shows decreased pyrimidine ring conjugation relative to larger spiro rings, further contributing to its reduced hydrolytic susceptibility [2].
| Evidence Dimension | Alkaline hydrolysis rate (relative rate constant) |
|---|---|
| Target Compound Data | Relative rate = 1 (defined as the lowest among spiro homologs; approximately fivefold slower than spirocyclobutane) |
| Comparator Or Baseline | Spirocyclobutane-1′,5-barbituric acid: relative rate ≈5 (fivefold increase in hydrolysis rate constants vs. spirocyclopropane) |
| Quantified Difference | ~5-fold reduction in hydrolysis rate for spirocyclopropane vs. spirocyclobutane |
| Conditions | Alkaline hydrolysis; rate constants determined spectrophotometrically (J. Chem. Soc., Perkin Trans. 2, 1986; Arch. Pharm., 1986) |
Why This Matters
Users requiring chemical stability under alkaline conditions—e.g., in aqueous formulation development, prolonged reaction conditions, or stability-indicating assays—should select the spirocyclopropane scaffold over spirocyclobutane analogs to minimize hydrolytic degradation.
- [1] Mokrosz, J. L. Ring Deformation in Spirocyclopropane- and Spirocyclobutane-1′,5-barbituric Acids. Arch. Pharm. (Weinheim), 1986, 319, 1141–1142. DOI: 10.1002/ardp.19863191216. View Source
- [2] Mokrosz, J. L.; Paluchowska, M. H. Hydrolysis of barbituric acid derivatives. Part 6. Hydrolysis of spirocyclopropane- and spiro-2′-methylcyclopropane-1′,5-barbituric acids. J. Chem. Soc., Perkin Trans. 2, 1986, 1391–1396. DOI: 10.1039/P29860001391. View Source
